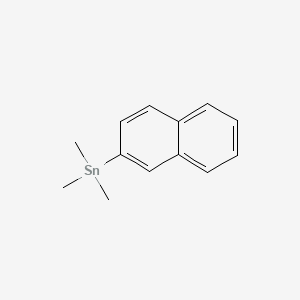
Stannane, trimethyl-2-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, trimethyl-2-naphthalenyl- is a useful research compound. Its molecular formula is C13H16Sn and its molecular weight is 291 g/mol. The purity is usually 95%.
BenchChem offers high-quality Stannane, trimethyl-2-naphthalenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, trimethyl-2-naphthalenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1.1 Cross-Coupling Reactions
Stannane, trimethyl-2-naphthalenyl- is primarily utilized in cross-coupling reactions, particularly the Stille reaction. This reaction allows for the formation of carbon-carbon bonds between aryl halides and organostannanes, making it a valuable tool in synthetic organic chemistry. The compound can act as a nucleophile in these reactions, facilitating the formation of complex aromatic systems with high yields.
Case Study: Synthesis of Biologically Active Compounds
In a study by Rossi et al., trimethyl(2-naphthyl)stannane was employed in the synthesis of various biologically active compounds through the Stille coupling with different aryl halides. The reaction conditions were optimized to achieve yields exceeding 90% for several target molecules, demonstrating the compound's effectiveness in synthesizing complex structures .
Materials Science
2.1 Polymer Chemistry
Stannane derivatives are used as initiators in the synthesis of organotin polymers. These polymers exhibit unique properties such as thermal stability and resistance to degradation, making them suitable for various applications including coatings and adhesives.
Data Table: Properties of Organotin Polymers
| Property | Value |
|---|---|
| Thermal Stability | Up to 300 °C |
| Degradation Resistance | High |
| Applications | Coatings, Adhesives |
Case Study: Development of Coatings
Research has shown that coatings formulated with stannane derivatives exhibit enhanced durability and resistance to environmental factors. A study evaluated the performance of these coatings in outdoor conditions over two years, showing significantly reduced wear compared to traditional coatings .
Medicinal Chemistry
3.1 Anticancer Activity
Recent studies have explored the potential anticancer properties of stannane compounds. Trimethyl(2-naphthyl)stannane has been investigated for its ability to inhibit cancer cell proliferation.
Case Study: In Vitro Studies
In vitro studies demonstrated that trimethyl(2-naphthyl)stannane significantly reduced the viability of various cancer cell lines at micromolar concentrations. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Environmental Chemistry
4.1 Biodegradation Studies
The environmental impact of organotin compounds has been a significant concern due to their toxicity and persistence in ecosystems. Research into the biodegradation pathways of trimethyl(2-naphthyl)stannane has revealed potential microbial strains capable of metabolizing this compound.
Data Table: Microbial Strains for Biodegradation
| Microbial Strain | Degradation Rate (%) |
|---|---|
| Pseudomonas sp. | 75% after 48 hours |
| Bacillus subtilis | 60% after 72 hours |
Propriétés
Numéro CAS |
945-77-7 |
|---|---|
Formule moléculaire |
C13H16Sn |
Poids moléculaire |
291 g/mol |
Nom IUPAC |
trimethyl(naphthalen-2-yl)stannane |
InChI |
InChI=1S/C10H7.3CH3.Sn/c1-2-6-10-8-4-3-7-9(10)5-1;;;;/h1-3,5-8H;3*1H3; |
Clé InChI |
GEQLRPOZNCKPIG-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |
SMILES canonique |
C[Sn](C)(C)C1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















